(1,4-Difluorocyclohexyl)methanamine

Catalog No.
S12747158
CAS No.
M.F
C7H13F2N
M. Wt
149.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,4-Difluorocyclohexyl)methanamine

Product Name

(1,4-Difluorocyclohexyl)methanamine

IUPAC Name

(1,4-difluorocyclohexyl)methanamine

Molecular Formula

C7H13F2N

Molecular Weight

149.18 g/mol

InChI

InChI=1S/C7H13F2N/c8-6-1-3-7(9,5-10)4-2-6/h6H,1-5,10H2

InChI Key

BJNZFKBFTYNFTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1F)(CN)F

(1,4-Difluorocyclohexyl)methanamine, also known as (4,4-Difluorocyclohexyl)methanamine, is a chemical compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an amine functional group. Its molecular formula is C₇H₁₃F₂N, and it has a CAS number of 810659-05-3. The compound is typically stored under controlled conditions to maintain its stability and prevent degradation .

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield different amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions, which may involve nucleophilic substitution reactions.

Research indicates that (1,4-Difluorocyclohexyl)methanamine and its derivatives exhibit significant biological activity. Some studies have highlighted their potential in medicinal chemistry, particularly in:

  • Anticancer Activity: Certain complexes derived from this compound show promise in anticancer applications, suggesting their utility in developing therapeutic agents.
  • Antimicrobial Properties: Some derivatives have demonstrated notable antimicrobial effects, indicating their potential for use in new antibacterial and antifungal treatments .

The presence of fluorine atoms enhances the compound's binding affinity and metabolic stability, making it a valuable candidate in drug design and development.

The synthesis of (1,4-Difluorocyclohexyl)methanamine typically involves several approaches:

  • Fluorination of Cyclohexane Derivatives: This method includes the introduction of fluorine atoms into cyclohexane derivatives followed by amination. A common route involves the reaction of 4,4-difluorocyclohexanone with an amine source under reductive amination conditions, often utilizing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Condensation Reactions: Various condensation reactions have been employed to synthesize derivatives of this compound with high yields and efficiencies. Characterization techniques such as Fourier-transform infrared spectroscopy and nuclear magnetic resonance are frequently used to confirm the structures of synthesized compounds.

(1,4-Difluorocyclohexyl)methanamine has several applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Medicinal Chemistry: The compound is explored for its potential in drug development due to its biological activity against cancer and microbial infections.
  • Industrial Uses: It is utilized in producing specialty chemicals and materials with unique properties, contributing to advancements in materials science.

Interaction studies involving (1,4-Difluorocyclohexyl)methanamine focus on its binding properties with biological targets such as enzymes and receptors. The fluorinated structure may enhance interactions due to increased lipophilicity and improved metabolic stability. These studies are crucial for understanding how the compound can be optimized for therapeutic applications.

Several compounds share structural similarities with (1,4-Difluorocyclohexyl)methanamine. Here are some notable examples:

Compound NameSimilarityUnique Features
4,4-Difluorocyclohexanecarboxylic acid0.74Contains a carboxylic acid functional group
2-(4,4-Difluorocyclohexyl)acetic acid0.73Acetic acid derivative
trans-(4-(Trifluoromethyl)cyclohexyl)methanol0.81Contains a trifluoromethyl group
(3,3-Difluorocyclobutyl)methanol0.92Smaller cyclobutane ring structure
4-(Trifluoromethyl)cyclohexanol0.71Trifluoromethyl group on cyclohexanol

These compounds exhibit varying degrees of similarity based on their structural components but differ significantly in their functional groups and potential applications.

(1,4-Difluorocyclohexyl)methanamine (C₇H₁₃F₂N, MW 149.18 g/mol) belongs to the class of fluorinated cyclohexylmethylamines. Its structure features a cyclohexane ring with fluorine atoms at the 1- and 4-positions and a methanamine substituent, creating distinct axial-equatorial fluorine configurations that influence its three-dimensional conformation. The compound’s calculated topological polar surface area (25.8 Ų) and hydrogen bonding capacity (1 donor, 2 acceptors) make it particularly relevant for probing biomolecular interactions.

Historical Context and Discovery

First reported in patent literature circa 2012, this compound emerged during systematic studies of fluorinated analogs in central nervous system (CNS) drug candidates. Its synthesis was driven by the pharmaceutical industry’s interest in fluorinated scaffolds to improve blood-brain barrier permeability and metabolic stability. The development paralleled advances in catalytic fluorination techniques, particularly transition-metal-mediated C–F bond formation, which enabled precise diastereomeric control.

Relevance in Contemporary Chemical Research

Recent applications span three domains:

  • Molecular Probes: Used to study fluorine’s stereoelectronic effects on enzyme active-site interactions, particularly in monoamine oxidase and cytochrome P450 systems.
  • Building Blocks: Serves as a chiral template for synthesizing fluorinated β-amino alcohols and sp³-rich fragments in fragment-based drug discovery.
  • Computational Models: Provides benchmark data for validating molecular dynamics simulations of fluorocyclohexane ring puckering and amine group solvation.

Scope and Objectives of the Review

This analysis focuses on:

  • Structural and electronic characteristics
  • Synthetic methodologies
  • Computational chemistry insights
  • Applications in materials science and medicinal chemistry

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

149.10160574 g/mol

Monoisotopic Mass

149.10160574 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-09

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